molecular formula C13H7Cl2N3O5 B8332922 2-chloro-N-(5-chloro-2-nitro-phenyl)-5-nitro-benzamide

2-chloro-N-(5-chloro-2-nitro-phenyl)-5-nitro-benzamide

Cat. No.: B8332922
M. Wt: 356.11 g/mol
InChI Key: KPCOPGDCXMKDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-2-nitro-phenyl)-5-nitro-benzamide is a useful research compound. Its molecular formula is C13H7Cl2N3O5 and its molecular weight is 356.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2N3O5

Molecular Weight

356.11 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-nitrophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H7Cl2N3O5/c14-7-1-4-12(18(22)23)11(5-7)16-13(19)9-6-8(17(20)21)2-3-10(9)15/h1-6H,(H,16,19)

InChI Key

KPCOPGDCXMKDSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-nitroaniline (1 g; 5.8 mmol) and pyridine (0.64 ml; 8.1 mmol) were dissolved in dichloromethane (10 ml) and cooled to 0° C. This was added dropwise over 5 minutes to a solution of 2-chloro-5-nitrobenzoyl chloride (1.34 g; 6.1 mmol) in dichloromethane (5 ml). The reaction was stirred at room temperature for 72 hours before adding further acid chloride (1.34 g) and pyridine (0.64 ml). After 30 minutes, the solvent was evaporated and the bisacylated residue treated with 1:1 concentrated ammonia/acetonitrile (10 ml). All the solvent was removed after 5 minutes and the residue crystallised from 1:1 chloroform/heptane (30 ml) to give 2-chloro-N-(5-chloro-2-nitro-phenyl)-5-nitro-benzamide (1.78 g, 86%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
0.64 mL
Type
reactant
Reaction Step Three

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